molecular formula C13H17NO5 B2626883 1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid CAS No. 1335041-85-4

1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid

Cat. No. B2626883
M. Wt: 267.281
InChI Key: KGYRUADDUIJSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid” is a chemical compound with the IUPAC name “{1-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl}-acetic acid”. It has a molecular formula of C13H17NO5 and a molecular weight of 267.28 g/mol . This compound falls under the category of Squaric Acid Derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been characterized structurally and spectroscopically by ab initio calculations and IR-LD spectroscopy of oriented crystals suspended in a nematic liquid crystal . The results are compared with single crystal X-ray structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H17NO5 and a molecular weight of 267.28 g/mol . The melting point and boiling point are not determined .

Scientific Research Applications

Structural and Spectroscopic Characterization

This compound and its derivatives have been a focus in studies exploring their structural and spectroscopic properties. For example, the compound 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide was structurally and spectroscopically characterized using ab initio calculations and IR-LD spectroscopy. This study provides valuable structural information and IR band assignments, contributing to the understanding of the molecular structure of these compounds (Zareva, 2006).

Medicinal Chemistry and Bioisosterism

Squaric acid and its derivatives, closely related to the chemical structure , have shown notable applications in medicinal chemistry. They have been used as non-classical bioisosteric replacements for various functional groups, expanding their potential in drug development. A study synthesized and evaluated carbocyclic nucleosides incorporating squaric acid derivatives, demonstrating their potential in anticancer and antiviral therapies (Lu, Lu, & Honek, 2017).

Crystallography and Weak Intermolecular Interactions

The squaric acid derivatives form intriguing supramolecular structures in solid states, as observed in crystallography studies. These compounds exhibit a complex combination of interactions like H-bonding, π–π stacking, and anion–π contacts, crucial for their supramolecular assembly. This knowledge is vital for designing molecular materials with desired properties (Prohens, Portell, Font‐Bardia, Bauzá, & Frontera, 2017).

properties

IUPAC Name

2-[1-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-2-19-12-9(10(17)11(12)18)14-13(7-8(15)16)5-3-4-6-13/h14H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYRUADDUIJSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2(CCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid

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